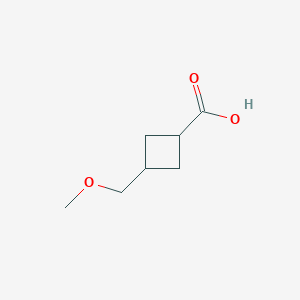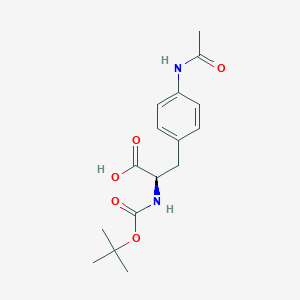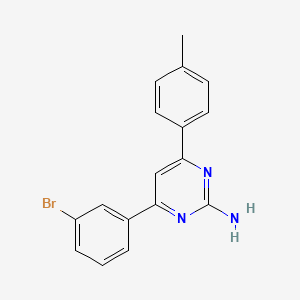
3-(Methoxymethyl)cyclobutane-1-carboxylic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O3. It is a derivative of cyclobutane, which is a type of cycloalkane . Cycloalkanes are organic compounds that contain a ring of carbon atoms .
Molecular Structure Analysis
The molecular structure of 3-(Methoxymethyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring with a methoxymethyl group and a carboxylic acid group attached to it . The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-4-7(6(9)10)2-5(8)3-7;/h5H,2-4,8H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Methoxymethyl)cyclobutane-1-carboxylic acid include a molecular weight of 158.15 . It is stored at refrigerator temperatures and is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Chromenes
Cyclobutane derivatives, including 3-(Methoxymethyl)cyclobutane-1-carboxylic acid, serve as intermediates in the synthesis of chromenes. These chromenes contain a cyclobutane ring and are formed through acid-catalyzed intramolecular alkylation of an oxygen-carrying aromatic ring. This process is valuable for synthesizing compounds like the carotenoid pigment capsorubin (Bernard et al., 2004).
Production of β-Dipeptides
3-(Methoxymethyl)cyclobutane-1-carboxylic acid is used in stereodivergent syntheses of bis(cyclobutane) β-dipeptides. These dipeptides are formed by self-condensing enantiomeric β-amino acids containing cyclobutane residues, marking the first instance of β-amino acid oligomers with directly linked cyclobutane residues (Izquierdo et al., 2002).
Construction of Functionalized Methylenecyclobutene and Cyclobutane Derivatives
The compound participates in Lewis Acid-catalyzed cascade reactions to construct functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This synthesis is significant for its mild reaction conditions and the broad applicability of the resulting compounds in various chemical processes (Yao & Shi, 2007).
Synthesis of γ-Amino Acids
The compound is involved in the synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form. The process leverages a photochemical [2+2] cycloaddition reaction, which is crucial for creating compounds with high enantiomeric purity, useful in various biochemical and pharmaceutical applications (André et al., 2011).
Ring-Opening Metathesis Polymerization (ROMP)
3-(Methoxymethyl)cyclobutane-1-carboxylic acid derivatives are investigated in the ring-opening metathesis polymerization (ROMP) reactions. The study explores the reactivities of cyclobutene derivatives as substrates for ROMP, contributing to the understanding of polymer formation and the potential development of new polymeric materials (Song et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-(methoxymethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-4-5-2-6(3-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKOCSFMQOIPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)

